2,3,4-三-O-乙酰基-D-木吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

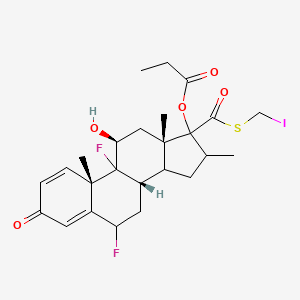

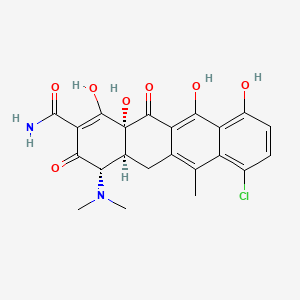

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is a derivative of D-xylose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the D-xylopyranose ring. It is commonly used in the synthesis of various glycosides and other carbohydrate derivatives .

科学研究应用

药物合成

该化合物在药物合成中起着至关重要的作用 {svg_1}. 它用于制备O-连接的糖肽和糖蛋白合成 {svg_2}.

农药合成

在农药合成领域,2,3,4-三-O-乙酰基-D-木吡喃糖是一种关键化合物 {svg_3}. 它被用于开发各种农药产品 {svg_4}.

抗菌应用

使用该化合物获得了一种新型含季铵阳离子苷配基的d-木吡喃糖苷类 {svg_5} {svg_6}. 这些化合物对真菌和细菌表现出显著的抗菌活性 {svg_7}.

诱变活性研究

该化合物已被用于诱变活性的研究 {svg_8}. 发现所有测试化合物在Ames试验中均未表现出诱变活性 {svg_9}.

生物燃料研究

该化合物在生物燃料研究中具有潜在的应用 {svg_10}. 它被认为是获得化学品和生物燃料的重要原料 {svg_11}.

热解解聚

该化合物因其在热解解聚机制中的热化学动力学影响而受到研究 {svg_12}. 该化合物的官能团发挥着显著的影响,降低了离散基本反应的势垒 {svg_13}.

酶促水解

该化合物已被用于酶促水解研究 {svg_14}. 例如,它被用于对对硝基苯基β-D-木吡喃糖苷三乙酸酯的水解,仅产生单乙酰化的衍生物,乙酰基在3-O-位置 {svg_15}.

半纤维素热解

该化合物已被用于半纤维素热解的研究 {svg_16}. 分解动力学取决于官能化特异性和反应中心的相对取向 {svg_17}.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate typically involves the acetylation of D-xylopyranose. One common method is to react D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with halogenating agents to form halogenated derivatives such as 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylopyranose.

Common Reagents and Conditions

Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like

属性

IUPAC Name |

[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLHTUYICZOCMA-GZBOUJLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)